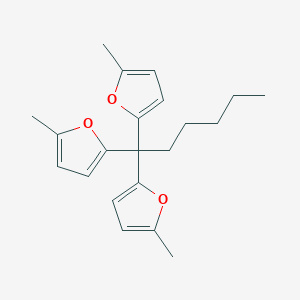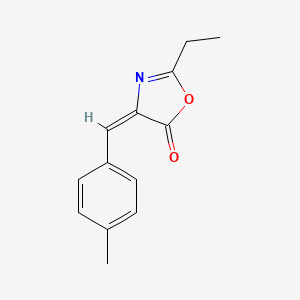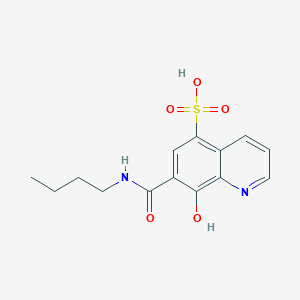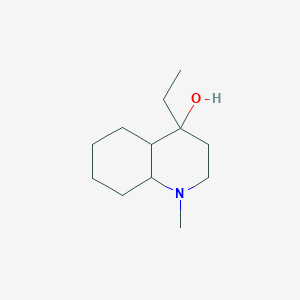
4-Ethyl-1-methyldecahydro-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-methyldecahydroquinolin-4-ol is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of 4-Ethyl-1-methyldecahydroquinolin-4-ol makes it an interesting subject for research and development in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyldecahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-2-quinolones with ethene-1,2,3,4-tetracarbonitrile can yield quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the green and sustainable methods employed in the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of 4-Ethyl-1-methyldecahydroquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as one-pot reactions, the use of ionic liquids, and photocatalytic synthesis are employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1-methyldecahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows it to participate in reactions typical of alcohols and phenols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction can produce quinoline alcohols .
Applications De Recherche Scientifique
4-Ethyl-1-methyldecahydroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities that make it valuable in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as alcohol dehydrogenase, which plays a role in the metabolism of various substrates . The compound’s biological activity is attributed to its ability to bind to and modulate the activity of these enzymes and other molecular targets.
Comparaison Avec Des Composés Similaires
4-Ethyl-1-methyldecahydroquinolin-4-ol can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
1,2,3,4-Tetrahydroisoquinolines: These analogs also possess a heterocyclic structure and are known for their diverse biological activities.
The uniqueness of 4-Ethyl-1-methyldecahydroquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54924-05-9 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
4-ethyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H23NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h10-11,14H,3-9H2,1-2H3 |
Clé InChI |
IRKJQSTYOJWFMW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCN(C2C1CCCC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



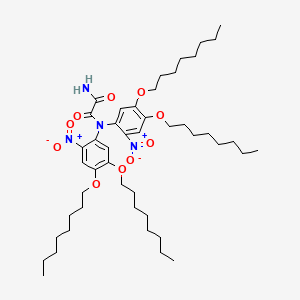

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)

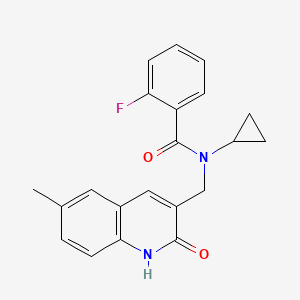
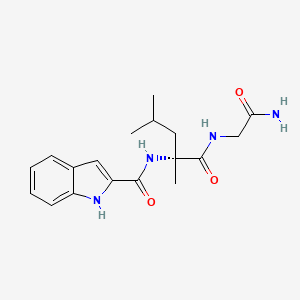
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
